molecular formula C11H24ClNO B1439872 2-(2-Butoxyethyl)piperidine hydrochloride CAS No. 1220030-28-3

2-(2-Butoxyethyl)piperidine hydrochloride

Cat. No. B1439872
M. Wt: 221.77 g/mol
InChI Key: KLLITAMMFGOFCT-UHFFFAOYSA-N
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Description

2-(2-Butoxyethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1220030-28-3 and Linear Formula: C11H24ClNO . It has a molecular weight of 221.77 .


Synthesis Analysis

The synthesis of piperidine derivatives, which 2-(2-Butoxyethyl)piperidine hydrochloride is a part of, involves various methods. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .


Molecular Structure Analysis

The InChI Code for 2-(2-Butoxyethyl)piperidine hydrochloride is 1S/C11H23NO.ClH/c1-2-3-9-13-10-7-11-6-4-5-8-12-11;/h11-12H,2-10H2,1H3;1H . The InChI key is KLLITAMMFGOFCT-UHFFFAOYSA-N .

Scientific Research Applications

Chemistry and Analytical Methods

2-(2-Butoxyethyl)piperidine hydrochloride, a derivative of piperidine, is part of a group of compounds that have garnered significant interest in the field of chemistry and analytical methods. The chemistry of related compounds like piperonyl butoxide (PBO) involves the synthesis of aromatic-aliphatic polyethers, which have industrial relevance and applications in analytical methods, such as gas-liquid chromatography for assays (Blasi, 1999). Additionally, the reaction of piperidine with nitrobenzene derivatives in benzene is of interest due to its contribution to nucleophilic aromatic substitution reactions, which are fundamental in synthesizing various chemical compounds (Pietra & Vitali, 1972).

Neuropharmacological and Antispasmodic Applications

Piperidine derivatives like tizanidine hydrochloride, an α2-adrenergic receptor agonist, have been extensively studied for their clinical effectiveness in managing spasticity and pain syndromes such as myofascial pain. These compounds are noted for their significant impact on muscle relaxation and pain management (Malanga, Reiter, & Garay, 2008). The pharmacological spectrum of compounds like phencyclidine, which is structurally similar to piperidine derivatives, is also of interest due to its unique pharmacological activities, including effects on the central nervous system (Domino, 1964).

Pharmacological Effects and Drug Metabolism

The broader category of piperidine derivatives, which includes 2-(2-Butoxyethyl)piperidine hydrochloride, is vital in drug design due to their varied pharmacological effects. These derivatives are incorporated in drugs with therapeutic uses such as antipsychotic, antidepressant, anticancer, and many others. Modifications to the piperazine nucleus, closely related to piperidine, significantly impact the medicinal potential of the resultant molecules (Rathi, Syed, Shin, & Patel, 2016). Furthermore, the metabolism of arylpiperazine derivatives, especially their N-dealkylation, is crucial for understanding their pharmacological actions and designing effective therapeutic agents (Caccia, 2007).

Safety And Hazards

The safety data sheet for piperidine suggests that it is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

2-(2-butoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-2-3-9-13-10-7-11-6-4-5-8-12-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLITAMMFGOFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Butoxyethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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